molecular formula C9H8BNO2 B8016442 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile CAS No. 214360-79-9

2-(1,3,2-Dioxaborolan-2-yl)benzonitrile

Cat. No.: B8016442
CAS No.: 214360-79-9
M. Wt: 172.98 g/mol
InChI Key: GRFUGZGLLUTBFG-UHFFFAOYSA-N
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Description

2-(1,3,2-Dioxaborolan-2-yl)benzonitrile: is an organic compound with the molecular formula C10H10BNO2 . It is a boronic ester derivative of benzonitrile, characterized by the presence of a dioxaborolane ring attached to the benzene ring. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile typically involves the reaction of 2-cyanophenylboronic acid with 1,3-propanediol under dehydrating conditions to form the cyclic boronic ester . The reaction is usually carried out in the presence of a catalyst such as palladium and a base like potassium carbonate in an organic solvent such as toluene or dimethylformamide . The reaction mixture is heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium catalysts: (e.g., Pd(PPh3)4)

    Bases: (e.g., potassium carbonate, sodium hydroxide)

    Solvents: (e.g., toluene, dimethylformamide)

    Oxidizing agents: (e.g., hydrogen peroxide, sodium perborate)

    Reducing agents: (e.g., lithium aluminum hydride, hydrogen gas)

Major Products Formed:

    Biaryl compounds: (from Suzuki-Miyaura cross-coupling)

    Phenols: (from oxidation)

    Amines: (from reduction)

Mechanism of Action

The mechanism of action of 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This results in the formation of a new carbon-carbon bond, which is the key step in the Suzuki-Miyaura cross-coupling reaction .

Comparison with Similar Compounds

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Comparison: 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile is unique due to its nitrile group , which provides additional reactivity and versatility in synthetic applications. The presence of the nitrile group allows for further functionalization through reduction or other transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFUGZGLLUTBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCO1)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594936
Record name 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214360-79-9
Record name 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214360-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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